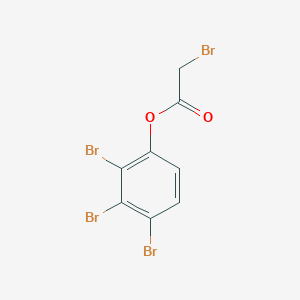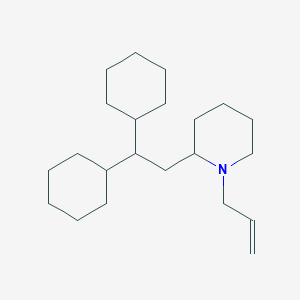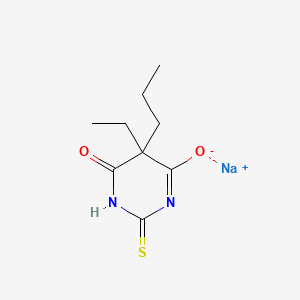
N,N-Diethyl-3-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-hydroxypropanamide is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups, and the carbon chain is hydroxylated at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of diethylamine with 3-hydroxypropanoic acid or its derivatives under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the reduction of N,N-diethyl-3-oxopropanamide using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N,N-diethyl-3-oxopropanamide.
Reduction: The compound can be reduced to form N,N-diethyl-3-aminopropanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: N,N-Diethyl-3-oxopropanamide.
Reduction: N,N-Diethyl-3-aminopropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-hydroxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-hydroxypropanamide: Similar structure but with the hydroxyl group at the second position.
N,N-Diethyl-3-oxopropanamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
N,N-Diethyl-3-aminopropanamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
N,N-Diethyl-3-hydroxypropanamide is unique due to the presence of both diethylamino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64558-46-9 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
N,N-diethyl-3-hydroxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-8(4-2)7(10)5-6-9/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
CNFWEAQSFPUZEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)










![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
